molecular formula C14H16N2S B13940884 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole

Katalognummer: B13940884
Molekulargewicht: 244.36 g/mol
InChI-Schlüssel: COOMGDQADHDAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is unique due to its specific combination of benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H16N2S

Molekulargewicht

244.36 g/mol

IUPAC-Name

2-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H16N2S/c1-9-3-5-12(15-8-9)11-4-6-14-13(7-11)16-10(2)17-14/h4,6-7,9H,3,5,8H2,1-2H3

InChI-Schlüssel

COOMGDQADHDAFA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)SC(=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.